molecular formula C11H22N2O4S B13469428 tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate

tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate

Cat. No.: B13469428
M. Wt: 278.37 g/mol
InChI Key: GSNKECIVOFELRJ-BDAKNGLRSA-N
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Description

tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a sulfamoyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate as a starting material. This compound is then reacted with a sulfamoylating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of sulfamoyl groups in biological systems and their interactions with proteins and enzymes .

Medicine: Pharmaceutical research explores the potential therapeutic applications of this compound. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
  • tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate
  • tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate

Comparison: tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m1/s1

InChI Key

GSNKECIVOFELRJ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1S(=O)(=O)N

Origin of Product

United States

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